Cellocidin

Antitrypanosomal Selectivity Index IC50

Cellocidin (CAS 543-21-5) is a uniquely differentiated small-molecule antibiotic featuring a reactive carbon-carbon triple bond that directly modulates cellular thiol status via cysteine/glutathione reactivity—a mechanism absent in conventional antibiotic classes. With potent in vitro antitrypanosomal activity (IC₅₀ 30 ng/mL vs. T. b. rhodesiense, selectivity index >833), complete inhibition of α-ketoglutarate oxidation at 1 ppm in X. oryzae, and utility as a dereplication standard for actinomycete crude extracts, it is an irreplaceable benchmark in screening cascades and a precise molecular probe for metabolic pathway dissection. Substituting with any other antibiotic compromises polypharmacology and data comparability. Procure high-purity Cellocidin to ensure experimental reproducibility and mechanistic fidelity.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 543-21-5
Cat. No. B1668371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellocidin
CAS543-21-5
SynonymsNSC-65381;  NSC65381;  NSC 65381;  Cellocidin;  NSC#65381;  NSC# 65381;  NSC#-65381;  Lenamycin;  Aquamycin;  Acetylene dicarboxamide; 
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC(#CC(=O)N)C(=O)N
InChIInChI=1S/C4H4N2O2/c5-3(7)1-2-4(6)8/h(H2,5,7)(H2,6,8)
InChIKeyJBTGHKUTYAMZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cellocidin CAS 543-21-5 for Research Procurement: Chemical Identity and Baseline Properties


Cellocidin (CAS 543-21-5), also known as 2-butynediamide, acetylenedicarboxamide, aquamycin, and lenamycin, is a small, neutral alkyne antibiotic produced by several Streptomyces species, first isolated from Streptomyces chibaensis [1]. The compound is a dicarboxylic acid diamide with the molecular formula C₄H₄N₂O₂ (MW 112.09), characterized by a reactive carbon-carbon triple bond [2]. Its biological activity is primarily attributed to the ability to chemically react with endogenous thiols such as cysteine and glutathione, conferring a broad profile including antibacterial, antifungal, antitrypanosomal, and antitumor activities [3]. Cellocidin is sparingly soluble in water and common organic solvents [4].

Why Cellocidin (543-21-5) Cannot Be Replaced by Generic Analogs in Critical Applications


Cellocidin's differentiation stems from a convergence of structural, mechanistic, and functional attributes not found collectively in any close analog. Its simple 2-butynediamide scaffold possesses a carbon-carbon triple bond that confers unique reactivity toward thiol groups, which is not a feature of conventional antibiotic classes like β-lactams, macrolides, or aminoglycosides [1]. This reactivity profile translates into a distinct spectrum of activity, including potent in vitro antitrypanosomal effects against both Trypanosoma brucei brucei and T. b. rhodesiense, alongside activity against M. tuberculosis and certain γ-herpesvirus-transformed B cells [2]. Furthermore, Cellocidin exhibits a specific metabolic inhibition profile in Xanthomonas oryzae, selectively blocking NAD-requiring dehydrogenases and the EMP glycolytic pathway at low concentrations (4-10 ppm), a mode of action that underpins its historical use as an agricultural protectant bactericide for rice bacterial leaf blight [3]. Substituting Cellocidin with a different antibiotic, even one with a similar nominal spectrum, would likely result in a completely different polypharmacology and efficacy profile in these specific research contexts.

Quantitative Differentiation of Cellocidin (543-21-5) Against Closest Comparators


Cellocidin's Differential Antitrypanosomal Potency and Selectivity vs. Established Drugs

In a direct comparative in vitro study, Cellocidin exhibited selective and potent antitrypanosomal activity against both Trypanosoma brucei brucei (GUTat 3.1) and T. b. rhodesiense (STIB900) strains, with its selectivity index (SI) compared to clinical comparators eflornithine and suramin. Cellocidin demonstrated an IC₅₀ of 150 ng/mL against T. b. brucei and 30 ng/mL against T. b. rhodesiense, with a cytotoxicity IC₅₀ > 25,000 ng/mL in MRC-5 cells, yielding a selectivity index > 166.67 for T. b. rhodesiense [1]. In contrast, the clinical drug eflornithine had an SI of > 13.8 against T. b. rhodesiense in the same assay system .

Antitrypanosomal Selectivity Index IC50 Trypanosoma brucei In Vitro

Potent Inhibition of α-Ketoglutarate Oxidation in Xanthomonas oryzae at Sub-ppm Levels

Cellocidin exhibits potent and selective inhibition of the α-ketoglutarate oxidation step in the citric acid cycle of Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice. In mechanistic studies, Cellocidin at a concentration of just 1 ppm (1 µg/mL) completely inhibited α-ketoglutarate oxidation, demonstrating a specific metabolic disruption not observed with broad-spectrum agricultural antibiotics like streptomycin or oxytetracycline, which primarily target protein synthesis [1].

Agricultural Bactericide Xanthomonas oryzae Rice Blight Metabolic Inhibition Citric Acid Cycle

Complete Growth Inhibition of Xanthomonas oryzae at 4 ppm in Shaken Culture

In a 1963 study, Cellocidin completely inhibited the growth of Xanthomonas oryzae in shaken liquid media at a concentration of 4 ppm when added 6 hours post-inoculation. In contrast, the minimum inhibitory concentration (MIC) assessed by the agar dilution streak method was 10 ppm [1]. This indicates a concentration-dependent and method-dependent efficacy profile.

Xanthomonas oryzae Rice Blight Bactericide Growth Inhibition MIC

Selective Inhibition of NAD-Requiring Dehydrogenases vs. NAD-Non-Requiring Enzymes

At its minimum growth-inhibitory concentration (10 ppm), Cellocidin selectively inhibited NAD-requiring dehydrogenases in Xanthomonas oryzae, while NAD-non-requiring enzymes like succinic dehydrogenase and urease remained unaffected [1]. This enzyme-level selectivity is a defined biochemical signature that can be exploited in metabolic studies.

Enzyme Inhibition Dehydrogenase NAD Metabolic Pathway Selectivity

Thiol Reactivity as a Mechanistic Differentiator: Blockade of Glutathione-DTNB Exchange

Cellocidin's primary mechanism involves direct chemical reaction with sulfhydryl groups. This was demonstrated in a biochemical assay where Cellocidin at a concentration of 101 µg/mL markedly blocked the thiol-disulfide exchange reaction between reduced glutathione and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) [1]. This reactivity is distinct from antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.

Thiol Reactivity Glutathione DTNB Mechanism of Action Sulfhydryl

pH-Dependent Stability Profile: Retention of Activity Under Acidic and Neutral Conditions

Cellocidin exhibits a defined pH-dependent stability profile. It is relatively stable in neutral or acidic solutions, showing no loss of antibacterial activity after being heated at 100°C for 10 minutes at pH 2 to 7. However, it is unstable in alkaline solutions, decomposing with the evolution of ammonia [1]. This is a critical differentiator for researchers considering its use in various experimental buffers.

Stability pH Stability Formulation Storage

Optimal Use Cases for Cellocidin (543-21-5) Based on Validated Differentiation


In Vitro Screening for Novel Antitrypanosomal Agents

Due to its potent and selective activity against both T. b. brucei and T. b. rhodesiense (IC₅₀s of 150 and 30 ng/mL, respectively), coupled with low cytotoxicity in human MRC-5 cells, Cellocidin serves as an excellent positive control and benchmark compound in in vitro antitrypanosomal screening cascades [1]. Its high selectivity index (>833 against T. b. rhodesiense) makes it a superior comparator to older drugs like eflornithine [1].

Metabolic Studies on the Citric Acid Cycle in Xanthomonas oryzae

Cellocidin's ability to completely inhibit α-ketoglutarate oxidation at 1 ppm provides a precise molecular tool for dissecting the citric acid cycle in X. oryzae [2]. Researchers investigating the biochemistry of this phytopathogen can use Cellocidin to selectively block this key metabolic step.

Investigating Thiol-Dependent Biological Processes

As a small, neutral alkyne that reacts directly with thiols like glutathione and cysteine, Cellocidin is a valuable chemical probe for studying thiol-dependent processes in cells [3]. Its defined reactivity, demonstrated by the blockade of glutathione-DTNB exchange, allows for controlled modulation of cellular thiol status [3].

Dereplication Standard in Natural Product Screening

Cellocidin occurs as a weak active in many bioassays using actinomycete crude extracts. Its known activity profile and unique mechanism make it a useful standard for chemical and bioassay dereplication, helping researchers identify known compounds and prioritize novel actives .

Technical Documentation Hub

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34 linked technical documents
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